molecular formula C22H13Cl2FN2O2 B2601000 (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327175-44-9

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2601000
CAS No.: 1327175-44-9
M. Wt: 427.26
InChI Key: OWNSDSMTFSTJFZ-QYQHSDTDSA-N
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Description

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chromene core, substituted with chloro and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the chromene core through a cyclization reaction. Subsequent steps involve the introduction of the chloro and fluoro substituents via halogenation reactions. The final step usually involves the formation of the imino and carboxamide groups through condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the imino group to an amine.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its unique chemical structure may offer advantages over existing drugs in terms of efficacy and safety.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chromene derivatives with different substituents. Examples include:

  • (2Z)-2-[(4-bromo-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Uniqueness

The uniqueness of (2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2FN2O2/c23-14-5-8-16(9-6-14)26-21(28)17-11-13-3-1-2-4-20(13)29-22(17)27-19-10-7-15(24)12-18(19)25/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNSDSMTFSTJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=C(C=C(C=C3)Cl)F)O2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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